molecular formula C16H14N2O2 B11768272 Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate

Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate

Cat. No.: B11768272
M. Wt: 266.29 g/mol
InChI Key: RSUAPQKJEALBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is a chemical compound designed for scientific research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Benzimidazole derivatives are a subject of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Research on closely related analogs indicates potential applications in the development of antimicrobial agents, with some compounds showing promising activity against Gram-positive bacteria . Furthermore, the benzimidazole core is a privileged structure in drug discovery, and similar compounds are being investigated for their anticancer properties, including the potential to inhibit cancer cell proliferation . Beyond pharmaceutical research, this chemical scaffold is also explored in material science, particularly for its potential non-linear optical (NLO) properties, which could be valuable in the development of advanced optical devices . The synthetic versatility of this compound is a key feature for researchers. It can serve as a versatile building block for further chemical elaboration. Synthetic protocols for related compounds often involve copper-catalyzed N-arylation reactions, which proceed under mild conditions and allow for selective functionalization . Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 4-(1H-benzimidazol-2-yl)benzoate

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)12-9-7-11(8-10-12)15-17-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3,(H,17,18)

InChI Key

RSUAPQKJEALBOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 1h Benzo D Imidazol 2 Yl Benzoate and Analogous Benzimidazole Carboxylates

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. scholarsresearchlibrary.com For Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, several logical disconnections can be proposed.

The most apparent disconnections are at the C-N bonds within the imidazole (B134444) ring and the ester linkage.

Disconnection 1 (C-N bond): Cleavage of the two C-N bonds of the imidazole ring is the most common strategy. This approach breaks the molecule down into two key synthons: an o-phenylenediamine (B120857) synthon and a synthon representing the C2 carbon of the imidazole and its substituent. This leads back to o-phenylenediamine and a suitable derivative of 4-carboxybenzoic acid, such as the acid itself, its corresponding aldehyde (4-formylbenzoic acid), or an ester derivative. scholarsresearchlibrary.comresearchgate.net This is the basis for the widely used cyclocondensation reactions.

Disconnection 2 (Ester bond): A functional group interconversion (FGI) approach can be applied by disconnecting the ethyl ester group. This simplifies the target to 4-(1H-benzo[d]imidazol-2-yl)benzoic acid and ethanol (B145695). The synthesis would then involve the formation of the benzimidazole-substituted carboxylic acid first, followed by a final esterification step. nih.gov

These disconnections suggest that the synthesis can be approached by either forming the benzimidazole (B57391) ring from a precursor already containing the ester group or by forming the benzimidazole-carboxylic acid core first and then performing the esterification.

Convergent and Linear Synthesis Pathways

Both linear and convergent strategies can be conceptualized for the synthesis of this compound, though the most practical methods often incorporate elements of both.

Linear Synthesis: In a purely linear sequence, each step sequentially modifies the product of the previous one. youtube.com An example pathway for the target molecule could be:

Reaction of o-phenylenediamine with 4-cyanobenzaldehyde (B52832) to form 4-(1H-benzo[d]imidazol-2-yl)benzonitrile.

Hydrolysis of the nitrile group to the carboxylic acid, yielding 4-(1H-benzo[d]imidazol-2-yl)benzoic acid.

Fischer esterification of the carboxylic acid with ethanol to produce the final product, this compound. nih.gov

Synthesis TypeKey StepsPotential Overall YieldAdvantages & Disadvantages
Linear 1. Benzimidazole formation2. Nitrile hydrolysis3. EsterificationLowerAdvantages: Simple, logical progression.Disadvantages: Overall yield can be low due to multiple steps; potential for loss of material at each stage. youtube.com
Convergent 1. Prepare substituted aldehyde/acid2. Prepare o-phenylenediamine3. Condense fragmentsHigherAdvantages: Higher overall efficiency and yield; allows for independent optimization of fragment synthesis. youtube.comDisadvantages: May require more complex starting materials.

Cyclocondensation Reactions for Benzimidazole Ring Formation

The cornerstone of benzimidazole synthesis is the cyclocondensation reaction between an o-phenylenediamine and a one-carbon electrophile. This method is versatile and widely employed for generating the benzimidazole core. mdpi.comrsc.org

The Phillips method is a classic approach that involves the condensation of o-phenylenediamines with carboxylic acids at high temperatures, often in the presence of a strong mineral acid like 4N HCl. researchgate.netnih.gov To synthesize the carboxylic acid precursor to the target molecule, o-phenylenediamine would be heated with 4-carboxybenzoic acid.

While effective, this method often requires harsh reaction conditions and long reaction times. nih.gov Modern variations may use microwave irradiation or different catalytic systems to achieve the transformation under milder conditions. nih.gov The use of carboxylic acid derivatives such as esters or nitriles can also be employed. mdpi.com

A more common and often milder route involves the condensation of o-phenylenediamines with aromatic aldehydes. researchgate.netbenthamdirect.com This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form a 1,2-dihydrobenzimidazole. This intermediate is subsequently oxidized to the aromatic benzimidazole product. mdpi.com

To obtain the target compound or its immediate precursor, o-phenylenediamine would be reacted with either ethyl 4-formylbenzoate (B8722198) or 4-formylbenzoic acid. The oxidation step can be achieved using a variety of oxidants, including air, hydrogen peroxide, or hypervalent iodine reagents, often facilitated by a catalyst. organic-chemistry.orgnih.gov This method is highly versatile due to the wide availability of substituted aldehydes. iosrjournals.org

Esterification and Transesterification Protocols for Carboxylate Moiety Introduction

The ethyl ester group of the target molecule can be introduced at different stages of the synthesis.

Pre-cyclocondensation Esterification: The most direct route involves using a starting material that already contains the ethyl ester. For example, the reaction of o-phenylenediamine with ethyl 4-formylbenzoate directly yields this compound after oxidative cyclization. This approach is efficient as it combines ring formation and side-chain establishment.

Post-cyclocondensation Esterification: Alternatively, if the cyclocondensation is performed with 4-formylbenzoic acid or 4-carboxybenzoic acid, the resulting product is 4-(1H-benzo[d]imidazol-2-yl)benzoic acid. This intermediate must then be esterified. The most common method for this transformation is the Fischer esterification, which involves refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid. nih.gov Other modern esterification protocols utilize coupling agents like EDCI or catalysts such as silica (B1680970) chloride. organic-chemistry.org

Transesterification: While less common for this specific synthesis, transesterification is a viable protocol. This would involve preparing a different ester, for instance, mthis compound, and then heating it with an excess of ethanol in the presence of an acid or base catalyst to exchange the methyl group for an ethyl group. chemicalbook.com

Advanced Catalytic Systems in Synthesis

Modern synthetic chemistry emphasizes the use of advanced catalytic systems to improve reaction efficiency, reduce environmental impact, and provide access to complex molecules under mild conditions. The synthesis of benzimidazoles has greatly benefited from such innovations, particularly in the cyclocondensation of o-phenylenediamines with aldehydes. doi.org

These catalysts can be broadly categorized as homogeneous or heterogeneous.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants and are prized for their ease of separation and recyclability. doi.org Examples include:

Metal Nanoparticles: Supported gold nanoparticles (e.g., Au/TiO₂) have been shown to be highly effective for the selective synthesis of 2-substituted benzimidazoles at ambient temperatures. mdpi.com Zinc oxide (ZnO) nanoparticles are another eco-friendly option. researchgate.netnih.gov

Nanocomposites and Supported Catalysts: Systems like an Al₂O₃/CuI/PANI nanocomposite nih.gov or magnetically separable catalysts like Fe₃O₄@SiO₂/collagen doi.org offer high yields and excellent reusability.

Homogeneous Catalysts: These catalysts operate in the same phase as the reactants.

Metal Complexes: Various transition metal complexes based on copper, cobalt, and iron have been developed to catalyze benzimidazole formation. nih.govrsc.orgnih.gov

Organocatalysts: Metal-free catalysts, such as p-toluenesulfonic acid and L-proline, offer a greener alternative for promoting the condensation reaction. nih.goviosrjournals.org

In addition to catalytic systems, the use of microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields under solvent-free conditions. organic-chemistry.orgnih.gov

The table below summarizes various advanced catalytic systems used for the synthesis of 2-aryl benzimidazoles from o-phenylenediamines and aromatic aldehydes.

CatalystSolventTemperatureTimeYield (%)Reference(s)
Au/TiO₂CHCl₃:MeOH25 °C2 h80-98 mdpi.com
ZnO NanoparticlesEthanol70 °C15 min - 2 h94-98 researchgate.netnih.govresearchgate.net
CoOₓ@NC-800Toluene120 °C24 h>99 nih.gov
H₂SO₄@HTCEthanolReflux30 min85-95 rsc.orgnih.gov
L-prolineChloroformRoom Temp2-3 h82-95 iosrjournals.org
Er(OTf)₃ (Microwave)Solvent-free60 °C5-10 min86-99 nih.gov
Fe₃O₄@SiO₂/collagenEthanolRoom Temp20-40 min90-98 doi.org

Nanoparticle-Mediated Approaches (e.g., ZnO-NPs)

The use of nanoparticles as heterogeneous catalysts has become an attractive area in organic synthesis due to their high surface area, chemo-selectivity, and ability to facilitate reactions under mild conditions. semanticscholar.org Zinc oxide nanoparticles (ZnO-NPs) have emerged as a green, efficient, and reusable catalyst for the synthesis of 2-substituted benzimidazoles. semanticscholar.orgresearchgate.net This approach offers significant advantages, including rapid reaction times (often under 10 minutes), excellent product yields, and the ability to recycle the catalyst multiple times without a significant loss in activity. semanticscholar.orgresearchgate.net

The synthesis generally involves the condensation of an o-phenylenediamine with a variety of aromatic aldehydes in the presence of ZnO-NPs, often at room temperature in a solvent like ethanol. semanticscholar.org A proposed mechanism suggests that the process begins with the activation of the aromatic aldehyde by the nano-ZnO catalyst. nih.gov A subsequent nucleophilic attack by the o-phenylenediamine leads to an intermediate that undergoes intramolecular cyclization and deprotonation to yield the final 2-substituted benzimidazole product. nih.gov The development of such nano-catalyzed protocols is a key area of study for improving reaction yields and times while enhancing the environmental viability of the synthesis. nih.gov

Table 1: ZnO-NP Catalyzed Synthesis of 2-Aryl Benzimidazoles from Benzaldehyde (B42025) and o-Phenylenediamine Reaction Conditions: 1,2-phenyl-diamine (1 mmol), benzaldehyde (1 mmol), catalyst, room temperature, continuous stirring.

Catalyst AmountSolventTime (min)Yield (%)Reference
5 mgEthanol1095% semanticscholar.org
10 mgEthanol1095% semanticscholar.org
5 mgAcetonitrile1590% semanticscholar.org
5 mgDichloromethane2570% semanticscholar.org
5 mgWater6040% semanticscholar.org
5 mgNo Solvent12020% semanticscholar.org

Transition Metal Catalysis

Transition metal catalysts are frequently employed to improve the efficiency and selectivity of benzimidazole synthesis. The direct condensation of o-aryldiamines with aldehydes can lead to complex mixtures of products; however, the use of transition metal catalysts like copper (II) acetate (B1210297) and lead tetra-acetate affords better results. Various Lewis acids have also proven to be highly effective catalysts for this transformation. mdpi.com For instance, metal salts such as ZrOCl₂·8H₂O, TiCl₄, and SnCl₄·5H₂O are effective, whereas others like ZnCl₂, CuCl₂, and NiCl₂·6H₂O are less active or inert. mdpi.com In many cases, the reaction does not proceed at all in the absence of a suitable catalyst. mdpi.com Zinc triflate has also been identified as an efficient, economically attractive, and non-toxic catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes. chemmethod.com

Green Chemistry Principles and Protocols in Synthesis Optimization

In response to the environmental impact of traditional organic synthesis, green chemistry principles are increasingly being applied to the production of benzimidazole derivatives. ijarsct.co.in These modern approaches focus on minimizing or eliminating hazardous substances by using eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. ijarsct.co.insphinxsai.com

Key green strategies that have been successfully implemented include:

Use of Alternative Solvents: Traditional reliance on toxic organic solvents is being replaced by greener alternatives. Water is an ideal solvent from an environmental and economic standpoint. sphinxsai.com Deep Eutectic Solvents (DES) and Polyethylene Glycol (PEG) have also been used effectively as reaction media. mdpi.comsphinxsai.comnih.gov

Eco-Friendly Catalysts: Many protocols now employ inexpensive, non-toxic, and readily available catalysts. Boric acid in water at room temperature and ammonium (B1175870) chloride in ethanol are prime examples of catalysts that make the synthesis more convenient and environmentally benign. chemmethod.comsphinxsai.com

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods, all while avoiding the use of hazardous solvents. chemmethod.comijarsct.co.in

These green methodologies are often more cost-effective, safer, and simpler to perform than conventional techniques, representing a significant advancement in the sustainable synthesis of benzimidazoles. chemmethod.comijarsct.co.in

Table 2: Comparison of Conventional vs. Green Synthesis Methods for 2-Substituted Benzimidazoles

MethodCatalystSolventConditionsAdvantagesReference
Conventional Polyphosphoric AcidNoneHigh TemperatureEstablished method
Green Ammonium Chloride (NH₄Cl)Ethanol80-90°CEconomical, moderate to good yields sphinxsai.com
Green Boric AcidWaterRoom TemperatureEco-friendly, convenient, good yields sphinxsai.com
Green Oxalic AcidNoneMicrowaveInexpensive catalyst, short reaction time, high yields ijarsct.co.in
Green Deep Eutectic Solvent (DES)DES (as solvent)80°CNo external solvent, high yields, easy work-up nih.gov

Derivatization Strategies from this compound (e.g., Hydrazide Formation)

The ester functional group in this compound serves as a versatile handle for further chemical modification. A primary and significant derivatization is its conversion to the corresponding hydrazide, 4-(1H-benzo[d]imidazol-2-yl)benzohydrazide. nih.gov This transformation is a key step in synthesizing new derivatives for various applications.

The synthesis of the hydrazide is typically achieved through a straightforward reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303). nih.govjocpr.com The reaction is generally carried out by heating the mixture under reflux in an alcohol solvent, such as ethanol. nih.govjocpr.com This nucleophilic acyl substitution reaction proceeds efficiently, providing the desired hydrazide product in high yield upon cooling and filtration. nih.gov In one specific procedure, reacting this compound with hydrazine hydrate in refluxing ethanol for five hours yielded the target 4-(1H-benzo[d]imidazol-2-yl)benzohydrazide as a white powder. nih.gov

Table 3: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzohydrazide

ReactantReagentSolventConditionsProductYield (%)Reference
This compoundHydrazine Hydrate (98%)EthanolReflux, 5 hours4-(1H-benzo[d]imidazol-2-yl)benzohydrazide86% nih.gov

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a comprehensive picture of the molecular structure of Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their immediate chemical environment. The spectrum is characterized by distinct signals corresponding to the protons of the ethyl group, the benzimidazole (B57391) ring, and the benzoate (B1203000) ring.

The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH3) present as a triplet.

The aromatic region of the spectrum is more complex, showing signals for the protons on both the benzimidazole and the para-substituted benzene (B151609) rings. The protons of the benzimidazole moiety often appear as two multiplets, corresponding to the protons on the fused benzene ring. The protons on the benzoate ring, being in a para-substituted pattern, typically exhibit a pair of doublets. The exact chemical shifts are influenced by the electronic effects of the substituent groups and the solvent used for the analysis.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Analogs

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Ethyl -CH3~1.4Triplet
Ethyl -CH2-~4.4Quartet
Aromatic Protons7.2 - 8.3Multiplet/Doublet
Benzimidazole N-H>12.0Broad Singlet

Note: The data presented are based on typical chemical shifts for similar structural motifs and may vary for the specific title compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Key signals in the ¹³C NMR spectrum include those for the carbonyl carbon of the ester group, which is typically found in the downfield region (around 165-175 ppm). The carbons of the aromatic rings appear in the range of approximately 110-150 ppm. The methylene and methyl carbons of the ethyl group have characteristic upfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Ethyl -CH3~14
Ethyl -CH2-~61
Aromatic Carbons110 - 140
Benzimidazole C2~151
Ester C=O~166

Note: These are predicted chemical shift ranges based on analogous structures.

Two-Dimensional NMR Techniques

While specific 2D NMR data for this compound are not widely available in published literature, techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignment.

A COSY experiment would reveal correlations between coupled protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group and the coupling between adjacent protons on the aromatic rings.

An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for definitively assigning the quaternary carbons and confirming the linkage between the benzimidazole and benzoate moieties. For example, correlations would be expected between the protons on the benzoate ring and the carbonyl carbon, as well as between the protons of the benzimidazole ring and the carbon atom at the 2-position of the benzimidazole.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

A strong absorption band is expected in the region of 1700-1730 cm⁻¹ due to the C=O stretching vibration of the ester functional group. The N-H stretching vibration of the benzimidazole ring would likely appear as a broad band in the region of 3200-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings and the ethyl group would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and imidazole (B134444) rings would give rise to absorptions in the 1450-1620 cm⁻¹ region. Finally, the C-O stretching of the ester group would be visible in the 1100-1300 cm⁻¹ range.

Table 3: Expected Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-H (Benzimidazole)Stretching3200 - 3500 (broad)
C-H (Aromatic & Alkyl)Stretching2850 - 3100
C=O (Ester)Stretching1700 - 1730 (strong)
C=C & C=N (Aromatic/Imidazole)Stretching1450 - 1620
C-O (Ester)Stretching1100 - 1300

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₄N₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion.

The calculated exact mass for the [M+H]⁺ ion of this compound is 267.1134. An experimental HRMS measurement that corresponds closely to this calculated value would provide strong evidence for the correct molecular formula, distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography in Solid-State Structure Determination

While a specific crystal structure for this compound has not been found in the searched literature, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Biological Activity Research and Mechanistic Insights

Antimicrobial Activity Profiling

No specific studies detailing the antimicrobial activity of Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate were identified. Research into the efficacy of this particular compound against various microbial strains appears to be a gap in the current scientific literature.

There are no available research articles or data that specifically assess the antibacterial effects of this compound on either Gram-positive or Gram-negative bacterial strains.

Information regarding the antifungal properties of this compound against any fungal species is not present in the reviewed scientific literature.

No published studies were found that evaluate the antiviral potency of this compound against any type of virus.

Anticancer Research and Molecular Targets

There is a lack of specific research investigating the anticancer potential and molecular targets of this compound. The subsequent subsections reflect this absence of data.

No studies have been published that specifically examine the inhibitory effects of this compound on key kinases involved in cancer progression, such as EGFR, HER2, CDK2, AURKC, or mTOR.

There is no available scientific information detailing the mechanisms by which this compound might modulate the cell cycle in cancer cells.

Apoptosis Induction Pathways

The benzimidazole (B57391) scaffold, a core component of this compound, is a key feature in several compounds investigated for their ability to induce apoptosis, or programmed cell death, in cancer cells. Research into structurally related imidazole (B134444) and benzimidazole derivatives has revealed their capacity to trigger cell death through intrinsic mitochondrial pathways. nih.govresearchgate.net Antitumor agents often function by activating these apoptotic pathways, which are essential for maintaining tissue homeostasis. researchgate.net

Key mechanisms identified involve the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Studies have shown that certain active benzimidazole derivatives can significantly increase the expression of the pro-apoptotic protein Bax while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane's integrity, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. The activation of executioner caspases, such as caspase-3, is a critical step that ultimately leads to the dismantling of the cell. nih.gov Furthermore, some derivatives have been observed to induce apoptosis by increasing the generation of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and cell death. researchgate.net

Table 1: Effects of Benzimidazole Derivatives on Apoptosis Pathway Components

Protein/MarkerObserved EffectMechanismReference
BaxUpregulationPromotes apoptosis by destabilizing the mitochondrial membrane. nih.gov
Bcl-2DownregulationInhibits apoptosis; its decrease allows pro-apoptotic signals to prevail. nih.gov
Caspase-3Increased Expression/ActivationAn executioner caspase that dismantles the cell during apoptosis. nih.gov
Reactive Oxygen Species (ROS)Increased GenerationInduces oxidative stress, which can trigger apoptotic pathways. researchgate.net

Antioxidant Activity Evaluation and Radical Scavenging Mechanisms

Compounds containing heterocyclic moieties like benzimidazole have been evaluated for their antioxidant properties. The primary function of an antioxidant is to neutralize harmful free radicals, thereby preventing oxidative damage to cellular components. mdpi.comresearchgate.net The antioxidant capacity of such compounds is often assessed using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is characterized by a deep purple color. researchgate.net Upon reduction by an antioxidant, the DPPH molecule is converted to a non-radical form, resulting in a color change to yellow, which can be measured spectrophotometrically. researchgate.netnih.gov The degree of color change is proportional to the scavenging activity of the compound.

The mechanisms by which antioxidants scavenge radicals can vary, but two prominent pathways are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss-Electron Transfer (SPLET). nih.govresearchgate.net In the HAT mechanism, the antioxidant directly donates a hydrogen atom to the radical. In the SPLET mechanism, the antioxidant first loses a proton, followed by the transfer of an electron to the radical species. nih.gov Theoretical studies, such as those using density functional theory (DFT), can help predict which mechanism is more favorable and correlate a molecule's electronic properties, like its HOMO (Highest Occupied Molecular Orbital) energy, with its observed radical scavenging ability. nih.govresearchgate.net

Table 2: Common Assays and Mechanisms for Antioxidant Evaluation

Technique/MechanismPrincipleReference
DPPH Radical Scavenging AssayMeasures the ability of a compound to donate an electron or hydrogen to the stable DPPH radical, causing a color change. researchgate.netnih.gov
ABTS Radical Scavenging AssayMonitors the reduction of the pre-formed ABTS radical cation by an antioxidant. nih.gov
Hydrogen Atom Transfer (HAT)A radical scavenging mechanism involving the direct transfer of a hydrogen atom from the antioxidant to a free radical. researchgate.net
Sequential Proton Loss-Electron Transfer (SPLET)An alternative mechanism where the antioxidant first deprotonates, then transfers an electron to the radical. nih.gov

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

The benzimidazole structure is a recognized pharmacophore in the design of enzyme inhibitors. Specifically, derivatives containing this core have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govresearchgate.net These enzymes play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and neuropathic pain. nih.govresearchgate.net

Research on 2-substituted benzimidazole derivatives has demonstrated potent and selective inhibitory activity against certain human (h) CA isoforms, particularly hCA II and hCA VII, while showing less activity against others like hCA I. nih.govresearchgate.net The primary sulphonamide group is a classic zinc-binding group found in many clinically used CA inhibitors, and incorporating it into novel heterocyclic structures, including those with benzimidazole fragments, is a common strategy for developing new, potentially more selective inhibitors. nih.gov The selectivity of these compounds is crucial, as non-selective inhibition of multiple CA isoforms can lead to undesirable side effects. researchgate.net

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzimidazole-Related Compounds

Enzyme IsoformObserved InhibitionSignificanceReference
hCA IWeakly inhibitedIndicates selectivity of the inhibitors for other isoforms. researchgate.net
hCA IIPotently inhibitedA cytosolic isoform involved in many physiological processes. nih.govresearchgate.net
hCA IVOff-targetA membrane-bound isoform; lack of inhibition suggests selectivity. nih.gov
hCA VIIPotently and selectively inhibitedA target for drug discovery related to neuropathic pain. nih.govresearchgate.net

Receptor Binding Investigations and Ligand-Target Interactions

Understanding the interaction between a small molecule and its biological target at the molecular level is fundamental to drug discovery. For the benzimidazole class of compounds, a key target in parasitic organisms is the protein β-tubulin. researchgate.net Molecular docking studies have been employed to investigate the binding of 2-substituted-1H-benzimidazole derivatives to the active site of this receptor. researchgate.net

These computational studies predict how the ligand (the benzimidazole derivative) fits into the binding pocket of the receptor (β-tubulin). The goal is to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. For anthelmintic benzimidazoles, inhibitors are known to bind selectively to the β-tubulin of the parasite. This binding disrupts the polymerization of tubulin into microtubules, which are essential for cellular structure, transport, and division. The disruption of microtubule function ultimately leads to the death of the parasite. researchgate.net Such investigations provide a rational basis for the observed biological activity and guide the design of new derivatives with improved binding affinity and efficacy. researchgate.net

Parasitic Disease Research (e.g., Antileishmanial, Anthelmintic)

The benzimidazole nucleus is a cornerstone in the development of antiparasitic agents. Compounds featuring this scaffold have been extensively studied for their efficacy against a range of parasitic diseases, including those caused by protozoa (like Leishmania) and helminths (worms). researchgate.netnih.gov

In the field of antileishmanial research, various imidazole-containing benzoazine derivatives have been synthesized and tested in vitro against several Leishmania species, including L. infantum, L. braziliensis, and L. donovani. nih.gov These studies have identified compounds with improved efficiency and lower toxicity compared to standard treatments. nih.gov

In anthelmintic research, 2-substituted-1H-benzimidazole derivatives have shown significant activity. researchgate.net Their primary mechanism of action involves the selective inhibition of parasite β-tubulin. By binding to this protein, the compounds disrupt the formation and function of microtubules, which are vital for the parasite's survival. researchgate.net In vitro screening of these compounds often uses model organisms like the Indian earthworm Pheretima posthuma, due to its anatomical and physiological similarities to intestinal roundworms that infect humans. The effectiveness is measured by observing the time taken for paralysis and death of the worms compared to a standard reference drug like albendazole. researchgate.net

Table 4: Antiparasitic Activity Profile of Benzimidazole Derivatives

Activity TypeTarget Organism(s)Mechanism of ActionReference
AntileishmanialLeishmania infantum, L. braziliensis, L. donovaniNot specified in detail, but demonstrates in vitro efficacy. nih.gov
AnthelminticIntestinal roundworms (modeled by Pheretima posthuma)Inhibition of β-tubulin, leading to disruption of microtubule structure and function. researchgate.net

Applications in Advanced Materials Science

Integration into Polymer Formulations for Enhanced Properties

The incorporation of imidazole (B134444) and its derivatives into polymer matrices is a known strategy for improving their physical and chemical properties. The benzimidazole (B57391) group in Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate can interact with polymer chains through hydrogen bonding and π-π stacking, leading to significant enhancements in performance.

The inherent rigidity and aromatic nature of the benzimidazole core contribute to high thermal stability. When integrated into polymer backbones or used as an additive, this compound can elevate the degradation temperature of the resulting material. This is because the stable, fused ring structure requires a large amount of energy to break down. Research on related imidazole derivatives, such as 2-ethyl-4-methylimidazole (B144543) used in epoxy resins, has shown that the curing process and subsequent thermal properties are significantly influenced by the imidazole component. researchgate.net The introduction of the benzimidazole moiety is expected to restrict the thermal motion of polymer chains, thus delaying thermal degradation and enhancing the material's service temperature.

The addition of imidazole derivatives to thermosetting resins like epoxies can directly influence the crosslinking density of the final polymer network. researchgate.net By acting as a curing agent or catalyst, the imidazole component helps form the three-dimensional structure of the polymer. The concentration of the imidazole derivative can be varied to control the degree of crosslinking, which in turn modulates the mechanical properties of the material, such as its modulus and toughness. researchgate.net For instance, studies on epoxy systems with 2-ethyl-4-methylimidazole have demonstrated that varying the curing agent content allows for precise control over crosslinking density, which is crucial for achieving desired mechanical performance in materials like lightweight epoxy foams. researchgate.net

Table 1: Effect of Imidazole Derivative Content on Epoxy Resin Properties (Illustrative Data based on related compounds)

Imidazole Content (mol%)Crosslinking Density (mol m⁻³)Resulting Material Characteristic
10HighBrittle, High Modulus
25ModerateBalanced Toughness and Stiffness
35LowerImproved Foamability, Microcellular Structure
50LowReduced Mechanical Strength
This table illustrates the general principle of how imidazole derivatives can modulate polymer properties, based on findings for 2-ethyl-4-methylimidazole in epoxy systems. researchgate.net

Development of Functional Materials (e.g., Organic Light-Emitting Diodes, Liquid Crystals)

Benzimidazole and its derivatives are recognized for their valuable optoelectronic properties, stemming from their fluorescent nature. semanticscholar.org The conjugated π-electron system of the benzimidazole ring allows for efficient absorption and emission of light, making these compounds suitable for applications in organic electronics.

This compound, with its extended conjugation, is a promising candidate for use in Organic Light-Emitting Diodes (OLEDs). semanticscholar.org Compounds with similar benzimidazole cores are often investigated as blue-emitting materials, which are essential for creating full-color displays. semanticscholar.org They can be employed either as the emissive luminophore itself or as a host material in the emissive layer, facilitating efficient energy transfer to a guest dopant. The structural rigidity helps in achieving high photoluminescence quantum yields, a critical parameter for OLED efficiency.

Chemosensing and Fluorescence Applications

The fluorescent properties of the benzimidazole moiety, combined with the presence of nitrogen atoms that can act as binding sites, make this class of compounds highly suitable for chemosensing applications. researchgate.netresearchgate.net Benzimidazole-based sensors often operate via a "turn-off" or "turn-on" fluorescence mechanism upon interaction with a target analyte.

A solution containing a benzimidazole derivative can exhibit strong fluorescence, which may be quenched in the presence of certain ions due to electron or energy transfer processes. For example, a related compound, 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol, has been shown to be a highly sensitive and rapid sensor for cyanide (CN⁻) ions in a solution. researchgate.net Similarly, conjugated polymers containing benzimidazole units have been developed for the selective fluorescent detection of silver (Ag⁺) ions. researchgate.net The specific design of this compound could allow it to selectively bind with specific metal ions or anions, leading to a detectable change in its fluorescence emission, thereby serving as a selective chemosensor.

Corrosion Inhibition Mechanisms in Metal Protection

Organic compounds containing heteroatoms (like nitrogen and oxygen) and aromatic rings are widely studied as corrosion inhibitors for metals in acidic environments. Benzimidazole derivatives are particularly effective due to multiple active sites for adsorption onto a metal surface. nih.gov

The corrosion inhibition mechanism of this compound involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by:

Chemisorption : The lone pair electrons on the two nitrogen atoms of the imidazole ring can form coordinate bonds with the vacant d-orbitals of the metal atoms. nih.gov

Physisorption : The protonated form of the molecule in an acidic solution can be electrostatically attracted to the negatively charged metal surface (covered with anions from the acid). nih.gov

π-Electron Interactions : The π-electrons of the benzene (B151609) and imidazole rings can interact with the metal surface, further strengthening the adsorption. nih.gov

This adsorbed layer blocks the active sites for corrosion, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus providing effective protection. nih.gov

Structure Activity Relationship Sar and Structural Optimization Studies

Systematic Substitution Effects on Biological Efficacy

Systematic substitution on the benzimidazole (B57391) and benzoate (B1203000) rings of Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate has been explored to modulate its biological efficacy. The electronic and steric properties of substituents play a significant role in the interaction of these molecules with their biological targets.

Substitutions on the benzimidazole ring can significantly influence activity. For instance, in a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides synthesized as potential anticancer agents, substitutions on the arylpiperazine moiety led to varied cytotoxic activities against different cancer cell lines. elsevierpure.com Specifically, compounds with a 2-methoxyphenyl or a 2-chlorophenyl group on the piperazine (B1678402) ring showed potent activity against liver cancer cells. elsevierpure.com This suggests that the nature and position of the substituent on the associated aryl ring can dramatically alter the biological response.

Furthermore, the linker between the benzimidazole core and other pharmacophoric groups is critical. A study on N-(1H-benzo[d]imidazol-2-yl)-4-substituted benzamides revealed that an amide linker led to increased anticancer activity against breast cancer cell lines compared to an aliphatic carbon linker. researchgate.net

The following table summarizes the effects of some systematic substitutions on the biological activity of benzimidazole derivatives, providing insights that could be extrapolated to this compound analogs.

Compound SeriesSubstitution PositionSubstituentObserved Effect on Biological EfficacyReference
N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamidesArylpiperazine2-MethoxyphenylPotent activity against HepG2 cells (IC50 = 4.8 µM) elsevierpure.com
N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamidesArylpiperazine2-ChlorophenylSignificant activity against HepG2 cells (IC50 = 5.1 µM) elsevierpure.com
N-(1H-benzo[d]imidazol-2-yl)-4-substituted benzamidesLinkerAmideIncreased anticancer activity researchgate.net
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivativesLinker between pyrimidine (B1678525) and sulfonamidePropylamineHigher V600EBRAF inhibition compared to ethylamine (B1201723) linker nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogs helps in identifying the bioactive conformation, which is the spatial arrangement of the molecule when it binds to its target.

Studies on related benzimidazole structures have shown that the planarity of the benzimidazole ring system is a key feature. rsc.org The amino group at the 2-position of benzimidazole, for instance, tends to be coplanar with the ring system in the ground state. rsc.org This planarity can be influenced by substitutions, which may introduce steric hindrance and alter the preferred conformation.

For this compound, the dihedral angle between the benzimidazole ring and the benzoate ring is a crucial conformational parameter. The rotation around the single bond connecting these two rings determines their relative orientation. The bioactive conformation likely involves a specific dihedral angle that allows for optimal interactions with the binding site of the target protein. Computational modeling and techniques like X-ray crystallography can provide insights into these preferred conformations.

Rational Design Principles for Potency and Selectivity

Rational drug design aims to develop potent and selective drugs by understanding the molecular basis of their action. For this compound derivatives, several design principles can be applied to enhance their potency and selectivity.

One key principle is structure-based drug design , which utilizes the three-dimensional structure of the biological target. By docking potential ligands into the active site of a target protein, researchers can predict binding affinities and modes of interaction. This approach was used in the design of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles as selective COX-2 inhibitors, where molecular modeling showed that the designed compounds bind in the primary binding site of the COX-2 enzyme. researchgate.net

Another principle is the modification of functional groups to improve pharmacokinetic and pharmacodynamic properties. For example, introducing hydrogen bond donors or acceptors can enhance binding affinity to the target. In the design of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives as aromatase inhibitors, the nitrogen-containing moieties were identified as important for activity, and derivatives were designed to form hydrogen bonds with key amino acid residues in the active site. dntb.gov.ua

Bioisosteric replacement is another strategy, where a functional group is replaced by another with similar physical and chemical properties to improve activity or reduce toxicity. For instance, the ethyl ester group in this compound could be replaced with other groups like amides or sulfonamides to explore different interactions and properties.

The following table outlines some rational design principles and their application in the development of benzimidazole-based compounds.

Design PrincipleApplicationExampleReference
Structure-Based Drug DesignUtilizing the 3D structure of the target to design complementary ligands.Docking of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles into the COX-2 active site. researchgate.net
Modification of Functional GroupsIntroducing groups to enhance binding affinity and selectivity.Design of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives to form hydrogen bonds with aromatase. dntb.gov.ua
Pharmacophore HybridizationCombining pharmacophoric elements from different known active molecules.Design of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides as V600EBRAF inhibitors. nih.gov
Scaffold HoppingReplacing the core scaffold with a structurally different one while maintaining key interactions.Development of diverse heterocyclic compounds based on the benzimidazole core. nih.govrsc.org

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate and its derivatives is an area ripe for innovation, with a growing emphasis on environmentally benign and efficient methodologies. Current research highlights a move away from traditional synthesis routes, which often involve harsh reaction conditions and hazardous reagents.

A notable advancement is the development of eco-friendly synthesis protocols. For instance, one approach involves the use of zinc oxide nanoparticles (ZnO-NPs) as a catalyst for the cyclocondensation of o-phenylenediamine (B120857) with substituted aromatic aldehydes, followed by esterification. mdpi.comnih.gov This nano-catalyzed method offers several advantages, including higher yields, shorter reaction times, and the potential for catalyst recycling, aligning with the principles of green chemistry. mdpi.comnih.gov

Future explorations in synthetic pathways are likely to focus on several key areas:

One-Pot Syntheses: Developing single-step reactions that combine multiple synthetic transformations will be a priority to improve efficiency and reduce waste. nih.govresearchgate.netnih.gov One-pot methods for synthesizing related benzimidazole (B57391) derivatives have already shown promise. researchgate.net

Catalyst Development: The design of novel catalysts, including metal-based catalysts and nanocatalysts, will continue to be a focal point. rsc.orgdoi.orgresearchgate.net Research into catalysts like Fe3O4@SiO2/collagen and cobalt nanocomposites for benzimidazole synthesis showcases the potential for creating highly efficient and reusable catalytic systems. doi.orgnih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation offers a powerful tool to accelerate reaction rates and improve yields, providing a greener alternative to conventional heating methods. mdpi.com

Solvent-Free and Aqueous-Based Reactions: Moving towards solvent-free reaction conditions or the use of water as a solvent is a critical step in developing sustainable synthetic processes.

These novel synthetic strategies will not only make the production of this compound more economical and environmentally friendly but also facilitate the creation of a diverse library of its derivatives for further investigation.

Investigation of Undiscovered Biological Activities

The benzimidazole core is renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, and anthelmintic properties. nih.govnih.govelsevierpure.com While derivatives of this compound have been explored for some of these activities, a vast landscape of undiscovered biological potential remains.

Future research should venture into new therapeutic areas, moving beyond the well-trodden paths. This exploration could include:

Antiviral Activity: Given the urgent need for new antiviral agents, screening this compound and its analogues against a range of viruses could yield promising lead compounds.

Neurodegenerative Diseases: The structural features of the benzimidazole scaffold suggest potential interactions with targets relevant to neurodegenerative disorders. Investigating its efficacy in models of Alzheimer's or Parkinson's disease could open up new therapeutic avenues.

Metabolic Disorders: Exploring the role of this compound in metabolic pathways could reveal potential applications in the treatment of diseases such as diabetes and obesity.

Anti-inflammatory Properties: A systematic evaluation of its anti-inflammatory effects could lead to the development of novel treatments for chronic inflammatory conditions.

A comprehensive biological evaluation, including high-throughput screening and detailed mechanistic studies, will be crucial in uncovering the full therapeutic potential of this versatile molecule.

Advanced Computational Methodologies for Prediction and Design

The integration of advanced computational methodologies is set to revolutionize the design and prediction of the biological activities and material properties of this compound derivatives. In silico techniques offer a rapid and cost-effective means to screen virtual libraries of compounds and to gain insights into their molecular interactions. nih.govresearchgate.net

Key computational approaches that will shape future research include:

Molecular Docking: This technique is instrumental in predicting the binding affinity and orientation of a molecule within the active site of a biological target. nih.govresearchgate.netresearchgate.netekb.eg It can be used to identify potential protein targets for this compound and to guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the activity of novel derivatives.

Density Functional Theory (DFT) Studies: DFT calculations provide valuable information about the electronic structure and reactivity of a molecule, aiding in the understanding of its chemical behavior and the design of new synthetic routes. nih.gov

Pharmacophore Modeling and ADMET Prediction: These tools are essential for identifying the key structural features required for biological activity and for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.govekb.eg

By leveraging these computational tools, researchers can accelerate the discovery and development of new drugs and materials based on the this compound scaffold.

Multifunctional Material Development Incorporating the Compound

The unique structural and electronic properties of the benzimidazole moiety make it an attractive building block for the development of multifunctional materials. The incorporation of this compound into polymeric and supramolecular structures could lead to materials with novel and enhanced properties.

Future research in this area will likely focus on:

Polybenzimidazoles (PBIs): While PBIs are known for their exceptional thermal and mechanical properties, incorporating this compound as a monomer or a pendant group could further enhance their functionality, for instance, by introducing specific recognition sites or improving solubility. rsc.orgelsevier.com

Porous Organic Polymers (POPs): The synthesis of POPs containing the benzimidazole unit can create materials with high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net

Corrosion Inhibitors: Polymeric ionic liquids based on benzimidazole derivatives have shown promise as effective corrosion inhibitors for carbon steel in acidic environments. acs.org Further development in this area could lead to more robust and environmentally friendly corrosion protection solutions.

Membranes for Gas Separation: Polyimides containing benzimidazole groups have been investigated for their potential in natural gas separation, demonstrating good permeability and selectivity for CO2 over CH4. acs.org

The versatility of this compound as a building block opens up a wide array of possibilities for creating advanced materials with tailored properties for a variety of technological applications.

Integration into Interdisciplinary Research Paradigms

The diverse potential of this compound in both medicine and materials science positions it as an ideal candidate for integration into interdisciplinary research paradigms. The convergence of chemistry, biology, physics, and engineering will be essential to fully exploit the capabilities of this compound.

Emerging interdisciplinary research directions include:

Chemical Biology: Utilizing derivatives of this compound as chemical probes to study biological processes and to identify new drug targets.

Supramolecular Chemistry: Designing and synthesizing self-assembling systems based on this compound for applications in drug delivery, sensing, and catalysis.

Nanotechnology: Incorporating the compound into nanomaterials to create novel diagnostic and therapeutic agents (theranostics) or advanced electronic devices.

Biomaterials Science: Developing biocompatible and biodegradable materials based on this scaffold for tissue engineering and regenerative medicine applications.

By fostering collaboration across different scientific disciplines, the research community can unlock the full potential of this compound and pave the way for groundbreaking innovations.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate?

The compound is typically synthesized via multi-step protocols. For example:

  • Intermediate formation : Reacting o-phenylenediamine with carbon disulfide and KOH in ethanol yields 1H-benzo[d]imidazole-2-thiol, confirmed by IR (S-H stretch at ~2634 cm⁻¹) and NMR (δ12.31 for S-H) .
  • Condensation : Hydrazine hydrate in methanol converts intermediates to hydrazinyl derivatives, followed by coupling with aromatic aldehydes/ketones under reflux .
  • Final esterification : Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl)thio)acetamido benzoate is synthesized via refluxing with anhydrous K₂CO₃ in dry acetone, purified by TLC and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., N-H stretches at 3395–3464 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR : ¹H-NMR confirms aromatic protons (δ6.5–8.5) and methylene linkages (δ3.5–4.5). ¹³C-NMR detects aromatic carbons (δ115–151) and ester carbonyls (δ165–170) .
  • Mass spectrometry : ESI-MS validates molecular ion peaks (e.g., m/z 595.73 for derivatives) .

Q. What purification methods are recommended post-synthesis?

  • Solvent extraction : Use ethyl acetate and water, followed by washing with NaHCO₃ and brine to remove acidic/byproduct impurities .
  • Recrystallization : Hot ethanol or acetone improves purity, monitored via TLC (Rf = 0.77 in n-hexane:ethyl acetate) .

Advanced Research Questions

Q. How can low yields in coupling reactions involving benzimidazole intermediates be addressed?

  • Catalyst optimization : CBr₄ (3 equiv.) in acetonitrile at 80°C enhances yields (78%) in one-pot syntheses by promoting imine condensation and cyclization .
  • Additive screening : Polar aprotic solvents (e.g., DMF) and controlled pH (via glacial acetic acid) reduce side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Use standardized assays (e.g., MTT for cytotoxicity) to confirm IC₅₀ values. For example, derivatives with pyridinyl substituents show enhanced anticancer activity (IC₅₀ < 10 µM) compared to halogenated analogs .
  • Structural-activity correlation : Compare substituent effects via molecular docking. The benzoate ester group enhances membrane permeability, while bulky substituents (e.g., 4-chlorobenzylidene) may sterically hinder target binding .

Q. How is the compound’s potential as a multi-kinase inhibitor evaluated?

  • Enzyme assays : Test inhibition against EGFR, VEGFR, and PDGFR kinases using recombinant enzymes and ATP-competitive assays .
  • In silico modeling : Molecular dynamics simulations predict binding affinity to kinase ATP pockets (e.g., ΔG = -9.8 kcal/mol for EGFR) .
  • Apoptosis studies : Flow cytometry (Annexin V/PI staining) confirms compound-induced cell cycle arrest (G2/M phase) in cancer lines .

Q. What methods validate the compound’s role in corrosion inhibition?

  • Electrochemical impedance spectroscopy (EIS) : Measure charge transfer resistance (Rct) in HCl solutions; derivatives with hydroxyl-naphthyl groups show 92% inhibition efficiency at 10⁻³ M .
  • Surface analysis : SEM/EDS confirms adsorption on mild steel, while DFT calculations correlate electron-donating groups (e.g., -OCH₃) with higher inhibition .

Data Contradiction Analysis

Q. Why do similar benzimidazole derivatives exhibit varying antimicrobial activity?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) reduce activity, while thioether linkages (e.g., -S-acetamido) enhance membrane disruption (MIC = 8 µg/mL vs. S. aureus) .
  • Biofilm assays : Static vs. dynamic culture conditions alter efficacy; flow-cell models better mimic in vivo resistance .

Q. How to reconcile discrepancies in synthetic yields reported across studies?

  • Reaction monitoring : In-line FTIR tracks intermediate formation to optimize stepwise yields .
  • Scale-up adjustments : Pilot-scale reactions (≥10 mmol) require slower reagent addition to control exothermic side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.